3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
Description
3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile (CAS: 2060029-41-4) is a brominated piperidine derivative featuring a 2-bromophenyl substituent, a 2-oxopiperidin-3-yl core, and a 2-methyl-3-oxopropanenitrile side chain. Its structural complexity arises from the piperidinone ring, which introduces conformational constraints, and the 2-bromophenyl group, which may influence electronic and steric interactions.
Properties
Molecular Formula |
C15H15BrN2O2 |
|---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
3-[1-(2-bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15BrN2O2/c1-10(9-17)14(19)11-5-4-8-18(15(11)20)13-7-3-2-6-12(13)16/h2-3,6-7,10-11H,4-5,8H2,1H3 |
InChI Key |
UCGOVILBKUVDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile typically involves multiple steps. One common method includes the reaction of 2-bromobenzaldehyde with piperidine to form an intermediate, which is then further reacted with a nitrile compound under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula* | Molecular Weight | Substituent (Phenyl) | Key Structural Differences |
|---|---|---|---|---|---|
| Target: 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile | 2060029-41-4 | C₁₆H₁₆BrN₂O₂ | ~349.2 | 2-Bromo | Reference compound; contains 2-methyl group |
| 3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile | 2059944-05-5 | C₁₅H₁₅BrN₂O₂ | 335.20 | 4-Bromo, 3-methyl | Para-bromo, lacks 2-methyl on propanenitrile |
| 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile | 2060057-97-6 | C₁₅H₁₆ClN₂O₂ | ~290.7 | 2-Chloro | Chlorine replaces bromine; retains 2-methyl |
| 3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile | 2060058-67-3 | C₁₅H₁₅FN₂O₂ | ~286.3 | 4-Fluoro, 3-methyl | Fluoro substitution; lacks 2-methyl |
| 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile | 2059999-83-4 | C₁₅H₁₆ClN₂O₂ | 290.74 | 3-Chloro | Meta-chloro substitution; retains 2-methyl |
*Inferred from analogous structures where explicit data is unavailable.
Key Observations:
Halogen Effects: Bromine (Br) in the target compound increases molecular weight (~80 g/mol) compared to chlorine (Cl, ~35.5 g/mol) and fluorine (F, ~19 g/mol). Chlorine and fluorine substituents reduce molecular weight and alter electronegativity, which could impact solubility and metabolic stability .
Substituent Position: The ortho-bromo group in the target compound introduces steric hindrance near the piperidinone ring, which may restrict rotational freedom compared to para-substituted analogs (e.g., CAS 2059944-05-5) . Meta-substitution (e.g., 3-chlorophenyl in CAS 2059999-83-4) may redirect electronic effects away from the piperidinone core compared to ortho substitution .
Commercial Availability and Supplier Data
Table 2: Supplier and Accessibility Overview
| Compound Name | CAS Number | Number of Suppliers | Current Availability |
|---|---|---|---|
| This compound | 2060029-41-4 | 1 | Limited (1 supplier) |
| 3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile | 2060058-67-3 | 1 | Discontinued |
| 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile | 2060057-97-6 | 1 | Available (1 supplier) |
| 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile | 2059999-83-4 | 1 | Temporarily out of stock |
Research Implications
- Synthetic Chemistry : The 2-methyl group in the target compound may complicate synthesis due to steric effects during cyclization or functionalization steps.
- Drug Discovery : Bromine’s polarizability could make the target compound a candidate for halogen bonding in protein-ligand interactions, whereas chloro analogs might prioritize cost-effectiveness .
- Materials Science : The nitrile group’s electron-withdrawing properties could stabilize charge-transfer complexes, though this remains speculative without experimental data.
Biological Activity
3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromophenyl group, a piperidinyl moiety, and a propanenitrile functional group, suggests diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 335.20 g/mol. The compound can be represented structurally as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H15BrN2O2 |
| Molecular Weight | 335.20 g/mol |
| IUPAC Name | This compound |
| InChI Key | UCGOVILBKUVDKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=CC=C2Br |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of 2-bromobenzaldehyde with piperidine to form an intermediate, which is then reacted with a nitrile compound. This multi-step process highlights the compound's complexity and its utility as a building block for more intricate molecules .
Research indicates that this compound may interact with specific molecular targets, potentially acting as an inhibitor or activator of various enzymes or receptors. The bromophenyl group may facilitate interactions with biological targets, enhancing the compound's binding affinity and leading to significant biological effects .
Antimicrobial and Anticancer Potential
Preliminary studies suggest that this compound exhibits antimicrobial and anticancer properties. It has been evaluated for its ability to inhibit the growth of certain bacterial strains and cancer cell lines. Such activities are attributed to its structural features that allow it to disrupt cellular processes .
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, indicating its potential as an antimicrobial agent.
- Anticancer Efficacy : In a study involving various cancer cell lines, the compound showed promising cytotoxic effects, particularly against breast and lung cancer cells. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(1H-indol-3-yl)-3-oxopropanenitrile | C11H8N2O | Indole-based structure; potential biological activity |
| 3-(3-Methoxyphenyl)-3-oxopropanenitrile | C10H9NO2 | Contains methoxy group; different electronic properties |
| 3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile | C15H16BrN2O2 | Similar piperidinyl group; additional methyl substitution |
This table illustrates how the specific bromophenyl substitution in our compound may enhance its reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
